3-Methylbenzothiazolium iodide
Overview
Description
3-Methylbenzothiazolium iodide is an organic compound with the molecular formula C₈H₈INS. It is a derivative of benzothiazole, where a methyl group is attached to the nitrogen atom, and an iodide ion is associated with the positively charged nitrogen. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbenzothiazolium iodide can be synthesized through the reaction of 3-methylbenzothiazole with methyl iodide. The reaction typically occurs in an organic solvent such as acetone or ethanol, under reflux conditions. The general reaction is as follows:
C7H7NS+CH3I→C8H8INS
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzothiazolium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents
Major Products Formed
Nucleophilic Substitution: Products include 3-methylbenzothiazolium hydroxide, 3-methylbenzothiazolium cyanide, and 3-methylbenzothiazolium thiolate.
Oxidation: Products include 3-methylbenzothiazolium sulfoxide and 3-methylbenzothiazolium sulfone.
Reduction: The major product is 3-methylthiazoline.
Scientific Research Applications
3-Methylbenzothiazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzothiazole derivatives. It also serves as a catalyst in certain organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-Methylbenzothiazolium iodide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The positively charged nitrogen in the benzothiazolium ring plays a crucial role in its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzothiazolium iodide
- 2-Methylbenzothiazolium iodide
- 4-Methylbenzothiazolium iodide
Uniqueness
3-Methylbenzothiazolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other methyl-substituted benzothiazolium iodides, it exhibits different reactivity and interaction profiles with molecular targets .
Properties
IUPAC Name |
3-methyl-1,3-benzothiazol-3-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8NS.HI/c1-9-6-10-8-5-3-2-4-7(8)9;/h2-6H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYIRNXZLWJMCR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CSC2=CC=CC=C21.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883892 | |
Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-31-4 | |
Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2786-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbenzothiazolium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbenzothiazolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-Methylbenzothiazolium iodide influence its reactivity with nucleophiles?
A: this compound exhibits intriguing reactivity with nucleophiles due to its unique structure. Research suggests that it can form complex salt-like intermediates before undergoing nucleophilic substitution. [] These reactions often target the carbon atom at the heart of the dithiocarbamate system within the molecule. Further investigations have compared its reactivity with similar compounds like 2-methylthio-3-methylbenzothiazolium iodide and 2-dimethylamino-3-methylbenzothiazolium perchlorate to elucidate the impact of structural variations on reaction pathways and product formation. []
Q2: What is the impact of π-electron conjugation on the NMR chemical shifts in push-pull benzothiazolium salts like this compound?
A: Studies utilizing NMR spectroscopy and Density Functional Theory (DFT) calculations reveal a strong correlation between the degree of π-electron conjugation and the ¹⁵N, ¹³C, and ¹H NMR chemical shifts in push-pull benzothiazolium salts, including this compound. [, ] Specifically, the quaternary benzothiazolium nitrogen exhibits significant shielding, with chemical shifts ranging from -241.3 to -201.9 ppm, compared to the parent this compound at -183.8 ppm. [] The extent of this shielding effect directly correlates with the length and composition of the π-conjugated bridge within the molecule.
Q3: Can you describe the crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate?
A: X-ray crystallography studies provide detailed insights into the crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate. [] This compound features a nearly planar benzothiazolium ring system with a minimal dihedral angle (1.16°) relative to the thiophene ring. Notably, a complex three-dimensional supramolecular network is formed within the crystal lattice due to classical O—H⋯O, O—H⋯I hydrogen bonds, and weaker C—H⋯O interactions between cations, anions, and water molecules. Additionally, π–π stacking interactions are observed between adjacent cations' thiazole rings. []
Q4: How does this compound interact with 1,4-dihydronicotinamide?
A: this compound, alongside its structural analogue Thiamine (Vitamin B1), acts as an imine substrate in reactions with 1-benzyl-1,4-dihydropyridine. [] This interaction facilitates the reduction of the imino group to an amine, occurring readily at room temperature. This finding highlights the potential of this compound and related compounds as model systems for studying imine reduction mechanisms. []
Q5: Are there any computational chemistry studies on benzothiazolium salts like this compound?
A: Yes, researchers have employed computational chemistry approaches, particularly DFT calculations, to investigate benzothiazolium salts, including this compound. [] These studies focused on predicting and understanding the ¹⁵N NMR chemical shifts. Notably, employing hybrid exchange-correlation functionals within the DFT framework, coupled with a polarizable continuum model (PCM) to account for solvent effects and explicit consideration of hydrogen bonding, yielded improved agreement between calculated and experimental chemical shifts. []
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